molecular formula C11H9FOS B1320046 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene CAS No. 51828-34-3

2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene

Cat. No.: B1320046
CAS No.: 51828-34-3
M. Wt: 208.25 g/mol
InChI Key: ANRSBTNUODPWEL-UHFFFAOYSA-N
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Description

2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, material science, and organic synthesis

Preparation Methods

The synthesis of 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylthiophene and fluorinated acetylating agents.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the use of catalysts to facilitate the acetylation and fluorination processes.

    Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reaction conditions varying based on the desired product.

Scientific Research Applications

2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of novel materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene can be compared with other thiophene derivatives:

    Similar Compounds: Examples include 2-acetylthiophene, 5-fluorothiophene, and 3-methylthiophene.

Properties

IUPAC Name

1-(5-fluoro-3-methyl-1-benzothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FOS/c1-6-9-5-8(12)3-4-10(9)14-11(6)7(2)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRSBTNUODPWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594126
Record name 1-(5-Fluoro-3-methyl-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51828-34-3
Record name 1-(5-Fluoro-3-methyl-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The titled compound (7.43 g) was prepared as colorless crystals from 5-fluoro-3-methylbenzo[b]thiophene (9.97 g) and acetyl chloride (5.55 ml) by the similar reaction and purification procedure as described in Reference Example 35.
Quantity
9.97 g
Type
reactant
Reaction Step One
Quantity
5.55 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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